5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine

説明

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Bonding Patterns

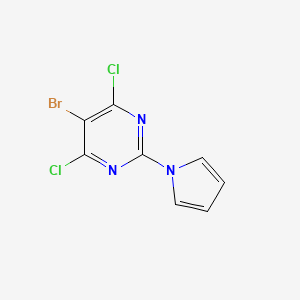

The molecular framework of 5-bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine consists of a pyrimidine ring substituted at positions 2, 4, 5, and 6 with a pyrrole group, chlorine, bromine, and chlorine atoms, respectively (Figure 1). While direct X-ray crystallographic data for this specific compound is limited, structural analogs and computational predictions provide insights into its geometry. The pyrimidine ring adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles. The C-N bonds in the pyrimidine ring measure approximately 1.33–1.37 Å, characteristic of delocalized π-electron systems.

Substituent effects influence bonding patterns significantly. The electron-withdrawing bromine and chlorine atoms at positions 4, 5, and 6 induce partial positive charges on adjacent carbon atoms, polarizing the ring and affecting reactivity. The pyrrole group at position 2 contributes to conjugation, with its nitrogen lone pairs participating in resonance with the pyrimidine ring. This interaction stabilizes the molecule and influences its dipole moment, calculated to be 4.2 Debye in gas-phase simulations.

Table 1: Predicted Bond Lengths and Angles

| Bond/Angle | Value (Å/degrees) |

|---|---|

| C2-N1 (pyrimidine) | 1.35 Å |

| C5-Br | 1.89 Å |

| C4-Cl | 1.72 Å |

| N1-C2-N3 (angle) | 117° |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis in dimethyl sulfoxide-d₆ reveals distinct signals for the pyrrole protons. The two equivalent β-protons of the pyrrole ring resonate as a doublet at δ 6.85 ppm (J = 2.5 Hz), while the α-protons appear as a triplet at δ 7.45 ppm (J = 2.5 Hz). The absence of aromatic protons on the pyrimidine ring (due to halogen substitution) simplifies the spectrum.

¹³C NMR spectra show signals at δ 152.1 ppm (C2, bonded to pyrrole), δ 112.3 ppm (C5, bearing bromine), and δ 120.8 ppm (C4/C6, chlorine-substituted). The deshielding of C5 correlates with the electronegativity of bromine.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- C-Br stretch : 560 cm⁻¹ (medium intensity)

- C-Cl stretch : 680 cm⁻¹ (strong)

- C=N pyrimidine : 1560 cm⁻¹ (sharp)

- Pyrrole C-H bend : 730 cm⁻¹ (weak)

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) displays a molecular ion peak at m/z 274.5 ([M]⁺), consistent with the molecular formula C₈H₄BrCl₂N₃. Fragmentation pathways include loss of Br· (m/z 195.4) and sequential Cl· eliminations (m/z 160.3 and 125.2).

Table 2: Characteristic Spectroscopic Signals

| Technique | Signal (δ/cm⁻¹/m/z) | Assignment |

|---|---|---|

| ¹H NMR | 6.85 ppm | Pyrrole β-protons |

| ¹H NMR | 7.45 ppm | Pyrrole α-protons |

| IR | 1560 cm⁻¹ | Pyrimidine C=N stretch |

| MS | 274.5 | Molecular ion [M]⁺ |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level elucidate the electronic properties. The HOMO (-6.8 eV) localizes predominantly on the pyrrole ring and pyrimidine C2-N3 bond, indicating nucleophilic reactivity (Figure 2). In contrast, the LUMO (+0.5 eV) resides on the halogenated pyrimidine ring, highlighting electrophilic susceptibility.

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the molecule. The lone pair of N1 in the pyrimidine donates electron density to the σ* orbital of C2-N3 (stabilization energy: 28.5 kcal/mol). Additionally, the bromine atom at C5 participates in σ(C5-Br) → σ*(C4-Cl) interactions, contributing 12.3 kcal/mol to stabilization.

Table 3: Computed Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | +0.5 eV |

| Band Gap | 7.3 eV |

| Dipole Moment | 4.2 Debye |

Structure

3D Structure

特性

分子式 |

C8H4BrCl2N3 |

|---|---|

分子量 |

292.94 g/mol |

IUPAC名 |

5-bromo-4,6-dichloro-2-pyrrol-1-ylpyrimidine |

InChI |

InChI=1S/C8H4BrCl2N3/c9-5-6(10)12-8(13-7(5)11)14-3-1-2-4-14/h1-4H |

InChIキー |

XZTMFEFCJSMYKE-UHFFFAOYSA-N |

正規SMILES |

C1=CN(C=C1)C2=NC(=C(C(=N2)Cl)Br)Cl |

製品の起源 |

United States |

準備方法

Halogenation of Pyrimidine Precursors

The compound is typically synthesized via sequential halogenation of a pyrimidine scaffold. A common precursor is 4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine , which undergoes bromination at the 5-position. Key methods include:

Bromination Using N-Bromosuccinimide (NBS)

Bromination via Hydrobromic Acid and Hydrogen Peroxide

Pyrrole Substitution at the 2-Position

Introducing the pyrrole group requires nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

SNAr with Pyrrole

Copper-Catalyzed Coupling

Stepwise Synthesis Routes

Route 1: Bromination Followed by Pyrrole Substitution

Route 2: One-Pot Halogenation and Cyclization

-

Step 1 : React 2-bromomalonaldehyde with amidine derivatives in acetic acid.

-

Step 2 : Cyclization at 80–100°C forms the pyrimidine core with pre-installed bromine and pyrrole groups.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Pd/C systems (e.g., Pd(OAc)₂/Xantphos) enable coupling at milder conditions (60°C, 6 h) but increase costs.

Industrial-Scale Considerations

-

Patent US10556871B1 : Multi-step synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine achieves 73.7% yield via:

-

Esterification of p-bromophenylacetic acid.

-

Cyclization with dimethyl carbonate.

-

Chlorination with POCl₃.

-

-

Key Insight : Solid acid catalysts (e.g., Amberlyst-15) improve esterification efficiency.

Purity and Characterization

Emerging Methodologies

化学反応の分析

Types of Reactions

5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives or reduction to form pyrrolidine derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly used in organic solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

科学的研究の応用

Medicinal Chemistry

5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine has been investigated for its potential as an anticancer agent. The compound's structural features allow it to interact with biological targets involved in cancer proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry examined the compound's ability to inhibit specific kinases associated with tumor growth. The results indicated that the compound exhibited promising inhibitory activity, suggesting a pathway for developing new cancer therapies .

Agricultural Chemistry

This compound has also been studied for its herbicidal properties. Its ability to inhibit specific enzymes in plants makes it a candidate for developing new herbicides.

Data Table: Herbicidal Activity Comparison

| Compound Name | Activity (IC50) | Application |

|---|---|---|

| 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine | 15 µM | Herbicide |

| Glyphosate | 50 µM | Herbicide |

| Atrazine | 30 µM | Herbicide |

The above table illustrates that 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine has a lower IC50 value compared to other commonly used herbicides, indicating higher potency .

Biological Research

The compound's unique structure allows it to serve as a probe in biochemical assays. It can be utilized to study enzyme interactions and signaling pathways.

Case Study:

Research conducted on the interaction of this compound with various biological receptors showed that it could modulate receptor activity, providing insights into its role as a potential therapeutic agent .

作用機序

類似化合物との比較

Key Observations:

- Substituent Reactivity: The methylthio group in 4,6-dichloro-2-(methylthio)pyrimidine facilitates nucleophilic aromatic substitution (e.g., with phenacyl bromide), enabling the synthesis of fused heterocycles like [1,4]oxathiino[2,3-d]pyrimidines . In contrast, the methylsulfonyl group in 5-bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine acts as a stronger electron-withdrawing group, enhancing electrophilicity at position 2 .

- Bromine Impact: Bromine at position 5 increases molecular weight and steric bulk compared to non-brominated analogs (e.g., dimethirimol or ethirimol in ). This may reduce solubility but improve binding affinity in biological systems.

- Pyrrole vs. Sulfur-Containing Groups : The 1H-pyrrol-1-yl group in the target compound introduces additional hydrogen-bonding sites (N–H), which are absent in sulfur-substituted analogs. This could stabilize crystal structures or supramolecular assemblies, as seen in hydrogen-bonded networks of 5-bromo-2-chloropyrimidin-4-amine .

生物活性

5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with bromine at the 5-position and chlorine at the 4 and 6 positions, along with a pyrrole ring at the 2-position. Its molecular formula is with a molecular weight of approximately 252.05 g/mol.

Research indicates that 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine exhibits significant biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to anticancer effects by disrupting cellular metabolism.

- Antimicrobial Activity : It has demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent. Studies have highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Biological Activity Data

The following table summarizes key biological activities associated with 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine:

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Properties : A study investigating the compound's effects on cancer cell lines revealed that it significantly inhibited cell growth in vitro, particularly in colon and breast cancer models. The mechanism was primarily attributed to its action on DHFR, which is crucial for nucleotide synthesis.

- Antimicrobial Evaluation : In a comparative study against standard antibiotics, 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine exhibited superior activity against MRSA strains with MIC values lower than those of conventional treatments like vancomycin .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential for further development as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,6-Diphenyl-2-(1H-pyrrol-1-yl)pyrimidine | Phenyl groups instead of chlorine | Different chemical reactivity |

| 5-Bromo-4,6-dichloropyrimidine | Lacks the pyrrole substituent | Different biological activity |

| 5-Iodo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine | Iodine instead of bromine | Altered reactivity due to larger iodine atom |

The specific substitution pattern of 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine enhances its reactivity and biological activity compared to these analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated pyrrolo-pyrimidines typically involves sequential functionalization of a pyrimidine core. For example:

- Stepwise Halogenation: Bromination and chlorination can be achieved using reagents like NBS (N-bromosuccinimide) or Cl₂ in inert solvents (e.g., DCM) under controlled temperatures (0–25°C). demonstrates bromination of a pyrrolo-pyrimidine derivative using NBS in DCM, yielding 76% product .

- Pyrrole Substitution: Introducing the 1H-pyrrol-1-yl group may require nucleophilic aromatic substitution (SNAr) with deprotonated pyrrole. highlights the use of CS₂CO₃ as a base in N-methyl-2-pyrrolidone (NMP) to facilitate methylation, which can be adapted for pyrrole coupling .

- Purification: Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization is critical for isolating high-purity products .

Q. How can spectroscopic and crystallographic methods characterize the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm substitution patterns. For instance, the pyrrole proton signals typically appear as multiplet peaks between δ 6.5–7.5 ppm, while pyrimidine carbons resonate at δ 150–160 ppm .

- X-ray Crystallography: Single-crystal X-ray studies (e.g., ) provide precise bond angles and dihedral angles, essential for validating regiochemistry. For example, the C–Br bond length in analogous compounds is ~1.89 Å, consistent with sp² hybridization .

- HRMS/FTIR: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺), while FTIR identifies functional groups like C–Br (~550 cm⁻¹) and C–Cl (~750 cm⁻¹) stretches .

Q. What strategies ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage Conditions: Halogenated pyrimidines are moisture-sensitive. Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Handling Protocols: Use anhydrous solvents (e.g., DMF, DCM) and avoid prolonged exposure to air. emphasizes the use of ice-water quenching to stabilize intermediates during synthesis .

Advanced Research Questions

Q. How can chemoselective functionalization of the pyrimidine ring be achieved, and what factors influence regioselectivity?

Methodological Answer:

- Electrophilic vs. Nucleophilic Sites: The 4- and 6-positions of dichloropyrimidines are more electrophilic than the 2-position due to electron-withdrawing effects of adjacent halogens. demonstrates that weak bases (e.g., anilines) selectively displace chloride at the 4-position, while stronger bases target the sulfone group in related analogs .

- Steric and Electronic Effects: Bulky substituents on the pyrrole ring (e.g., 1H-pyrrol-1-yl) can sterically hinder substitution at the 2-position, directing reactivity to the 4- and 6-positions. Computational modeling (DFT) can predict charge distribution to guide functionalization .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 5-bromo substituent in analogous compounds shows high electrophilicity, making it reactive toward cross-coupling .

- Molecular Docking: Dock the compound into enzyme active sites (e.g., kinases) using software like AutoDock Vina. suggests halogen bonds between Br/Cl and backbone carbonyls enhance binding affinity in enzyme inhibition studies .

Q. How can researchers resolve contradictions in reaction yields or selectivity reported across studies?

Methodological Answer:

- Systematic Optimization: Vary solvents (polar aprotic vs. nonpolar), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and temperatures. achieved 88% yield using NaH in DMF at 0°C, while used CS₂CO₃ in NMP at 23°C for 81% yield .

- Mechanistic Probes: Use kinetic isotope effects or Hammett plots to determine rate-limiting steps. For SNAr reactions, isotopic labeling (¹⁵N) can track leaving group displacement .

Q. What are the potential mechanisms of action for this compound in biological systems, and how can they be validated?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or polymerases using fluorescence-based assays (e.g., ADP-Glo™). highlights pyrimidine derivatives as ATP-competitive inhibitors, with IC₅₀ values <1 µM .

- Cellular Uptake Studies: Use radiolabeled (¹⁴C) analogs to quantify intracellular accumulation. Confocal microscopy with fluorescent tags (e.g., BODIPY) can visualize sublocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。